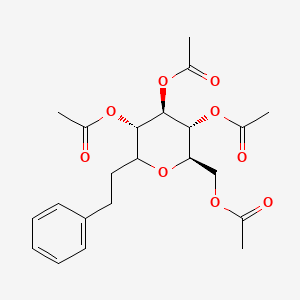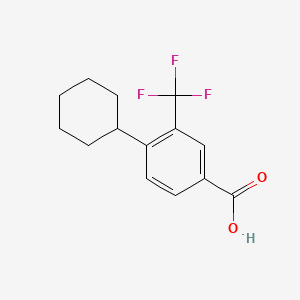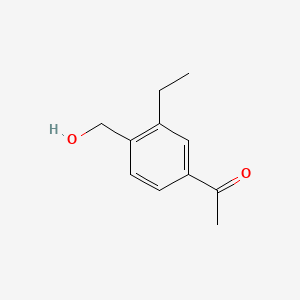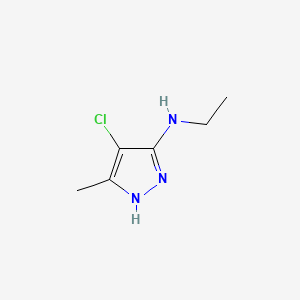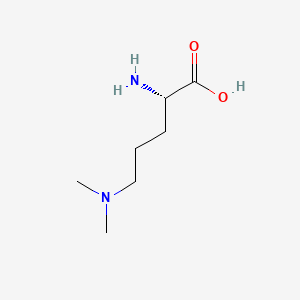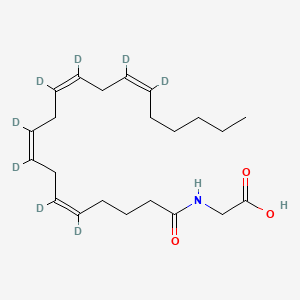
Arachidonoyl Glycine-d8
Vue d'ensemble
Description
Le Glycine d'arachidonoyle-d8 est une forme deutérée du Glycine d'arachidonoyle, contenant huit atomes de deutérium à des positions spécifiques. Il est principalement utilisé comme standard interne pour la quantification du Glycine d'arachidonoyle par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse . Ce composé est important dans diverses applications biochimiques et analytiques en raison de son marquage isotopique stable.
Applications De Recherche Scientifique
Arachidonoyl Glycine-d8 has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of Arachidonoyl Glycine.
Biology: It helps in studying the metabolic pathways and biological functions of Arachidonoyl Glycine.
Medicine: Research on its role in modulating pain and inflammation through the endocannabinoid system.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mécanisme D'action
Target of Action
Arachidonoyl Glycine-d8, also known as N-arachidonoyl glycine (NAGly), primarily targets the G-protein coupled receptor 18 (GPR18) . GPR18 is a putative abnormal cannabidiol receptor . It plays a crucial role in the regulation of microglial migration in the central nervous system (CNS) .
Mode of Action
NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations . The migration effects are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .
Biochemical Pathways
NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .
Pharmacokinetics
It is known that nagly is an endogenous metabolite of the endocannabinoid anandamide . It is also suggested that NAGly could be produced endogenously via oxidation of anandamide or by transacylation of arachidonoyl coenzyme A .
Result of Action
NAGly has been reported to be the most effective lipid recruiter of BV-2 microglia currently reported . Its effects mimic those of Abn-CBD . It significantly inhibits TNFα and IFNγ production, showing potential as a therapeutic treatment for chronic inflammation .
Analyse Biochimique
Biochemical Properties
Arachidonoyl Glycine-d8 interacts with several enzymes and proteins, most notably GPR18, a G-protein coupled receptor . It acts as an efficacious agonist at GPR18 . The interaction between this compound and GPR18 is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been found to have potent effects on cellular migration in microglia and HEK293 cells transfected with GPR18 . It promotes proliferation and activation of MAP kinases in these cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GPR18 . It acts as an agonist at this receptor, triggering directed cellular migration, proliferation, and potentially other MAPK-dependent phenomena .
Temporal Effects in Laboratory Settings
It has been shown to drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways . It is an endogenous metabolite of the endocannabinoid anandamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Glycine d'arachidonoyle-d8 peut être synthétisé par la conjugaison d'acide arachidonique deutéré avec la glycine. La réaction implique généralement l'utilisation d'agents de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide. La réaction est effectuée en conditions anhydres pour éviter l'hydrolyse et assurer un rendement élevé .
Méthodes de production industrielle : La production industrielle du Glycine d'arachidonoyle-d8 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de réactifs de haute pureté pour garantir la cohérence et la qualité. Le produit est ensuite purifié à l'aide de techniques chromatographiques pour atteindre le niveau de pureté souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le Glycine d'arachidonoyle-d8 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les hydroperoxydes ou époxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés saturés.
Substitution : Les réactions de substitution nucléophile peuvent remplacer des groupes fonctionnels spécifiques par d'autres.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués du Glycine d'arachidonoyle-d8, qui peuvent être analysés plus en détail pour leurs propriétés biochimiques.
4. Applications de la recherche scientifique
Le Glycine d'arachidonoyle-d8 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme standard interne en chimie analytique pour la quantification du Glycine d'arachidonoyle.
Biologie : Il aide à étudier les voies métaboliques et les fonctions biologiques du Glycine d'arachidonoyle.
Médecine : Recherche sur son rôle dans la modulation de la douleur et de l'inflammation par le biais du système endocannabinoïde.
Industrie : Utilisé dans le développement de produits pharmaceutiques et d'essais biochimiques
5. Mécanisme d'action
Le Glycine d'arachidonoyle-d8 exerce ses effets en agissant comme un agoniste au niveau du récepteur GPR18, un récepteur couplé aux protéines G. Cette interaction conduit à l'activation des voies de signalisation en aval, y compris la voie de la kinase de protéines activée par les mitogènes (MAPK), qui est impliquée dans la migration cellulaire, la prolifération et les réponses anti-inflammatoires .
Composés similaires :
Éthanolamide d'arachidonoyle (Anandamide) : Un endocannabinoïde clé avec des voies métaboliques similaires.
Sérine d'arachidonoyle : Un autre dérivé d'arachidonoyle avec des activités biologiques distinctes.
Acides aminés d'arachidonoyle : Divers dérivés comme la phénylalanine d'arachidonoyle et la tyrosine d'arachidonoyle.
Unicité : Le Glycine d'arachidonoyle-d8 est unique en raison de sa nature deutérée, qui offre une stabilité et une précision accrues dans les mesures analytiques. Son interaction spécifique avec le récepteur GPR18 le distingue également des autres dérivés d'arachidonoyle .
Comparaison Avec Des Composés Similaires
Arachidonoyl Ethanolamide (Anandamide): A key endocannabinoid with similar metabolic pathways.
Arachidonoyl Serine: Another arachidonoyl derivative with distinct biological activities.
Arachidonoyl Amino Acids: Various derivatives like Arachidonoyl Phenylalanine and Arachidonoyl Tyrosine.
Uniqueness: Arachidonoyl Glycine-d8 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical measurements. Its specific interaction with the GPR18 receptor also distinguishes it from other arachidonoyl derivatives .
Propriétés
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEARPUNMCCKMP-FBFLGLDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046894 | |
| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-44-7 | |
| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)


